molecular formula C16H31N3OS2 B12672418 Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]- CAS No. 139423-25-9

Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-

Cat. No.: B12672418
CAS No.: 139423-25-9
M. Wt: 345.6 g/mol
InChI Key: SBKUIOQHQOBSOQ-UHFFFAOYSA-N
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Description

Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of amides and contains a distinctive dithioxoethyl group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dithioxoethyl group: This step involves the reaction of a suitable precursor with sulfur sources under controlled conditions to introduce the dithioxoethyl moiety.

    Amidation reaction: The intermediate product is then reacted with octanoic acid or its derivatives to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- undergoes various chemical reactions, including:

    Oxidation: The dithioxoethyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the dithioxoethyl group to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithioxoethyl group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- involves its interaction with specific molecular targets and pathways. The dithioxoethyl group can interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **Hexanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
  • **Decanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-

Uniqueness

Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- is unique due to its specific chain length and the presence of the dithioxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

139423-25-9

Molecular Formula

C16H31N3OS2

Molecular Weight

345.6 g/mol

IUPAC Name

N-[5-[(2-amino-2-sulfanylideneethanethioyl)amino]-4-methylpentyl]octanamide

InChI

InChI=1S/C16H31N3OS2/c1-3-4-5-6-7-10-14(20)18-11-8-9-13(2)12-19-16(22)15(17)21/h13H,3-12H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

SBKUIOQHQOBSOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCC(C)CNC(=S)C(=S)N

Origin of Product

United States

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